4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile
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Overview
Description
4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound features a difluoro-substituted azaspiro ring, which is a notable structural motif in medicinal chemistry due to its potential biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(1,1-Difluoro-6-azaspiro[25]octan-6-yl)-3-oxopropyl)benzonitrile typically involves multiple steps, starting from commercially available precursorsThe final step often involves coupling the spirocyclic intermediate with a benzonitrile derivative under specific conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the spirocyclic structure or the benzonitrile moiety.
Substitution: The difluoro substituents and the benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds .
Scientific Research Applications
4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The difluoro substituents and the spirocyclic structure contribute to its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride: Shares the difluoro-azaspiro motif but lacks the benzonitrile group.
4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride: Similar spirocyclic structure with different substitution patterns.
tert-butyl 1,1-difluoro-6-azaspiro[2.5]octane-6-carboxylate: Contains a tert-butyl ester group instead of the benzonitrile.
Uniqueness
The uniqueness of 4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile lies in its combination of the difluoro-azaspiro ring with a benzonitrile moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
4-[3-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c18-17(19)12-16(17)7-9-21(10-8-16)15(22)6-5-13-1-3-14(11-20)4-2-13/h1-4H,5-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKAGAOKXUZHBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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